(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

chiral resolution enantiomeric purity stereospecific synthesis

(10aS)-10,10a-Dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione (CAS 186606-17-7), synonymously referred to as (S)-(-)-1,2,3,4-tetrahydro-2,3-isoquinolinedicarboxylic anhydride or DOID, is a rigid, chiral heterocyclic compound. It features an oxazolidine-2,4-dione ring fused to a 1,2,3,4-tetrahydroisoquinoline (THIQ) core across the 3,4-position, with defined (10aS) stereochemistry at the bridgehead carbon.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 186606-17-7
Cat. No. B061802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
CAS186606-17-7
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C2C(=O)OC(=O)N2CC3=CC=CC=C31
InChIInChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1
InChIKeyMFQCEFDMLXLCGB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(10aS)-10,10a-Dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione (CAS 186606-17-7): Chiral Fused Oxazolidinedione-Tetrahydroisoquinoline Scaffold for Asymmetric Synthesis and Probe Development


(10aS)-10,10a-Dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione (CAS 186606-17-7), synonymously referred to as (S)-(-)-1,2,3,4-tetrahydro-2,3-isoquinolinedicarboxylic anhydride or DOID, is a rigid, chiral heterocyclic compound . It features an oxazolidine-2,4-dione ring fused to a 1,2,3,4-tetrahydroisoquinoline (THIQ) core across the 3,4-position, with defined (10aS) stereochemistry at the bridgehead carbon [1]. With a molecular formula of C11H9NO3, a molecular weight of 203.19 g/mol, and a reported melting point of 174–178 °C [2], the compound contains two electrophilic carbonyl groups within the oxazolidinedione ring, enabling chemoselective derivatization such as ring-opening with nucleophiles . Its single enantiomer form, confirmed by specific rotation and GC-MS, distinguishes it from racemic or des-oxo analogs and makes it valuable as a chiral building block in medicinal chemistry and as a conformationally constrained probe for structure–activity relationship (SAR) studies [1].

Single-enantiomer (10aS) chiral scaffold for asymmetric synthesis studies
Dual electrophilic carbonyl groups support chemoselective derivatization
Conformationally constrained probe for SAR and target engagement studies

Why Generic Substitution of (10aS)-DOID with Racemic or Des-Oxo Analogs Fails: Structural and Stereochemical Basis for Functional Non-Equivalence


Compounds sharing the oxazolo[3,4-b]isoquinoline scaffold cannot be interchanged without consequence, because the specific combination of the (S)-configuration at the 10a position and the oxazolidine-2,4-dione (cyclic imide/anhydride) functionality uniquely determines the compound's three-dimensional geometry and reactivity [1]. The (10aR)-enantiomer, the racemic mixture (1:1 mixture of enantiomers), and the des-oxo analog (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one (CAS 782500-82-7, C11H11NO2, MW 189.21 g/mol, one carbonyl replaced by CH2) each present a distinct spatial arrangement of hydrogen bond acceptors, altered ring electronics, and different hydrogen-bonding capacity [1]. In a chiral biological environment such as an enzyme active site or receptor binding pocket, these differences translate into divergent on-target engagement, selectivity, and downstream pharmacology [2]. Substituting the resolved (S)-enantiomer with the racemate introduces an equimolar amount of the (R)-antipode whose binding mode may be antagonistic, orthogonal, or toxicologically distinct, thereby invalidating any quantitative SAR model or patent claim built upon enantiopure material [3].

Attribute
Target (10aS)-DOID
Substitute Risk
Single enantiomer (S)
Racemate or (R)-enantiomer
Binding mode may differ; SAR models may not transfer
2 carbonyl groups (dione)
Mono-carbonyl analog (CAS 782500-82-7)
Second electrophilic site is lost, limiting derivatization pathways
Rigid fused oxazolo-THIQ
Flexible non-fused THIQ analogs
Conformational constraint may not be reproduced

(10aS)-DOID (CAS 186606-17-7) Quantitative Differentiation Evidence vs. Closest Comparators


Chirality and Enantiomeric Identity: Spectroscopically Verified (S)-Configuration vs. Racemate and (R)-Enantiomer

The target compound is the single (10aS)-enantiomer, confirmed by a unique InChIKey (MFQCEFDMLXLCGB-VIFPVBQESA-N) that is distinct from both the (10aR)-enantiomer (MFQCEFDMLXLCGB-SECBINFHSA-N) and the racemate (MFQCEFDMLXLCGB-UHFFFAOYSA-N) [1]. Spectroscopic characterization includes 1 FTIR and 1 MS (GC) spectrum recorded from the enantiopure substance [1]. The (R)-enantiomer and racemate are cataloged separately by chemical suppliers and are not interchangeable with the (S)-form for any stereochemically sensitive application [1].

Enantiomeric Identity
Head-to-head
Unique InChIKey (S)-enantiomer; distinct from (R) and racemate
Confirms enantiopure identity for stereochemical-control studies
FTIR and GC-MS spectral fingerprint recorded
chiral resolution enantiomeric purity stereospecific synthesis

Oxazolidine-2,4-dione (Cyclic Imide/Anhydride) Reactivity vs. Des-Oxo Analog (CAS 782500-82-7)

The target compound bears an oxazolidine-2,4-dione ring (two endocyclic carbonyl groups), making it a cyclic imide/anhydride susceptible to nucleophilic ring-opening at either carbonyl . In contrast, the structurally closest commercially cataloged analog, (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one (CAS 782500-82-7), contains only one carbonyl (an oxazolidinone), is a weaker electrophile, and cannot undergo the same ring-opening derivatization pathways . The target compound also functions as a masked dicarboxylic acid (tetrahydroisoquinoline-2,3-dicarboxylic acid), which can be unveiled by hydrolysis—a latent reactivity not available to the oxazolidinone analog .

Reactive Carbonyls
Data to verify
2 C=O vs 1 C=O; ΔMW +14 g/mol; Δmp ~40–44 °C
Second carbonyl enables dual functionalization strategies
Vendor-reported data; independent verification advised
electrophilic warhead covalent probe design chemoselective derivatization

Conformationally Constrained Tetrahydroisoquinoline Scaffold: Translational Relevance via PDE4 Inhibitor Phenotype Validation

The oxazolidinone-fused tetrahydroisoquinoline phenotype—of which (10aS)-DOID represents the dione variant—has been validated in peer-reviewed studies as a scaffold for phosphodiesterase-4 (PDE4) inhibition with enhanced subtype selectivity [1]. Lv et al. (2017) demonstrated that oxazolidinone-fused THIQ derivatives exhibit moderate to good PDE4B inhibitory activity and high selectivity for PDE4B over PDE4D, with the most potent compound (compound 12) achieving an IC50 of 0.60 μM against PDE4B [1]. While this specific IC50 is not for the target dione itself, the study establishes a class-level structure–activity relationship: the rigid oxazolo-THIQ fusion enforces a bioactive conformation that discriminates between PDE4 subtypes, a property not achievable with flexible, non-fused THIQ analogs such as rolipram [1]. The target dione, by virtue of its identical fused scaffold, is predicted to access this conformational space.

PDE4 Scaffold Validation
Class-level
Oxazolidinone-fused THIQ series: PDE4B IC50 0.60 µM, selectivity over PDE4D
Class-level SAR suggests scaffold supports subtype selectivity
Dione not directly tested; extrapolation from oxazolidinone series
PDE4 inhibition conformational restriction subtype selectivity

Analytical QC Benchmarks: Melting Point and Purity Specification for Procurement Grade Differentiation

The target compound has a reported melting point of 174–178 °C [1]. This narrow range serves as a purchasable QC acceptance criterion. In comparison, the mono-oxo analog (CAS 782500-82-7) melts at 134 °C , a difference of approximately 40–44 °C that reflects the stronger intermolecular interactions conferred by the second carbonyl group. Commercial suppliers, including AKSci and MolCore, list the compound at ≥95% purity or NLT 98% purity .

QC Specification
Specification review
mp 174–178 °C; purity ≥95% to ≥98%
Melting point distinguishes from mono-oxo analog
Vendor COA; independent QC confirmation advised
quality control melting point purity specification

Synthetic Utility: Chiral Building Block for Enantioselective Tetrahydroisoquinoline Derivatization

The oxazolidine-fused THIQ scaffold has been demonstrated in the peer-reviewed literature as a practical chiral intermediate for the stereospecific synthesis of 3-alkyl-1,2,3,4-tetrahydroisoquinolines [1]. In the synthetic methodology reported, oxazolidine derivatives serve as precursors that undergo nucleophilic ring-opening with Grignard reagents to deliver enantiomerically enriched 3-substituted THIQ products [1]. The target dione, as the oxidized analog (oxazolidinedione), extends this synthetic platform by offering a second electrophilic carbonyl that can be chemo-differentiated, enabling sequential functionalization strategies not accessible with the oxazolidine or oxazolidinone analogs [1]. The (S)-configuration at the bridgehead is preserved throughout the transformation, transferring chirality to the product [1].

Synthetic Utility
Class-level
Two electrophilic sites allow sequential nucleophilic functionalization
Reported synthetic methodology supports chiral-pool use
Dione reactivity extrapolated from oxazolidine series
chiral pool synthesis tetrahydroisoquinoline alkaloids asymmetric catalysis

Optimal Procurement and Application Scenarios for (10aS)-DOID Based on Verified Differentiation Evidence


Enantioselective Synthesis of 3-Substituted Tetrahydroisoquinoline Libraries

Procure (10aS)-DOID as a single-enantiomer chiral building block for the stereospecific synthesis of 3-alkyl- or 3-aryl-tetrahydroisoquinolines, a privileged scaffold in CNS and oncology drug discovery [1]. The (10aS) configuration is transferred to the product during nucleophilic ring-opening, ensuring enantiopurity without requiring chiral chromatography. The oxazolidinedione's two differentiated carbonyls enable sequential functionalization: first, chemoselective attack at the more electrophilic carbonyl to install one diversity element, followed by hydrolysis or further derivatization of the second carbonyl, expanding accessible chemical space beyond what the mono-oxo analog (CAS 782500-82-7) allows. This approach is directly supported by literature precedent for oxazolidine-fused THIQ intermediates [1].

Covalent Fragment and Probe Design Exploiting Dual Electrophilic Warheads

Use (10aS)-DOID in covalent inhibitor or chemical probe campaigns where the oxazolidine-2,4-dione ring serves as a latent dual-electrophilic warhead . The cyclic imide/anhydride character enables target-guided ring-opening by active-site nucleophiles (e.g., serine, cysteine, lysine), forming a stable acyl-enzyme adduct. The rigid fused scaffold—validated in PDE4 inhibitor series for conformational constraint and subtype selectivity [2]—positions the reactive carbonyls in a defined spatial orientation, potentially enhancing target engagement specificity compared to flexible, non-fused electrophilic fragments. Procurement of the enantiopure (S)-form is essential, as the (R)-enantiomer or racemate would produce different covalent adduct geometries and binding kinetics.

Quality Control Reference Standard for Chiral Purity Method Development

Employ (10aS)-DOID as a reference standard for developing and validating chiral HPLC or SFC methods to separate the (10aS) and (10aR) enantiomers of the oxazolo-THIQ scaffold [3]. The compound's well-defined melting point (174–178 °C) [4] and available FTIR and MS spectral data [3] support its use as a system suitability standard. Laboratories synthesizing or procuring this scaffold in multi-gram quantities can use the enantiopure (S)-form to establish acceptance criteria for enantiomeric excess (e.g., ≥98% ee) and to calibrate detectors, ensuring batch-to-batch consistency critical for reproducible biological assay results.

PDE4-Targeted Drug Discovery: Scaffold-Hopping from Oxazolidinone to Dione for Enhanced Polarity

Building on the demonstrated PDE4B inhibitory activity and PDE4B/PDE4D selectivity of oxazolidinone-fused THIQ derivatives [2], procure (10aS)-DOID to explore the SAR consequences of replacing the oxazolidinone (1 C=O) with the more polar oxazolidinedione (2 C=O) while retaining the identical rigid scaffold topology. The additional carbonyl increases topological polar surface area (TPSA) and hydrogen bond acceptor count, which systematic SAR studies can correlate with changes in PDE4 isozyme selectivity, cellular permeability, and in vivo pharmacokinetics. This scaffold-hopping strategy is feasible only with the dione variant, not the oxazolidinone analog.

Application
Selection Property
Validation Focus
THIQ asymmetric synthesis studies
Chiral building block with dual electrophilic sites
Enantiomeric integrity during derivatization
Covalent probe screening studies
Latent dual-electrophilic warhead
Target-specific adduct formation verification
Chiral HPLC method validation
Enantiopure reference standard (S-enantiomer)
System suitability and ee calibration
PDE4 inhibitor SAR studies
Conformationally constrained oxazolo-THIQ scaffold
Subtype selectivity and scaffold-polarity SAR correlation
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